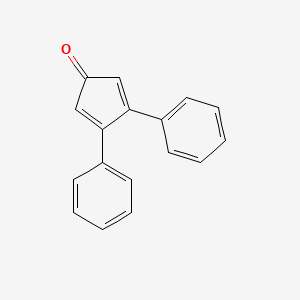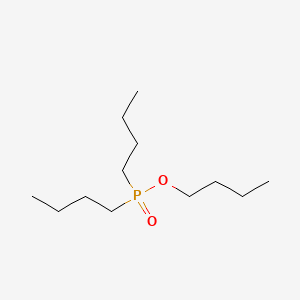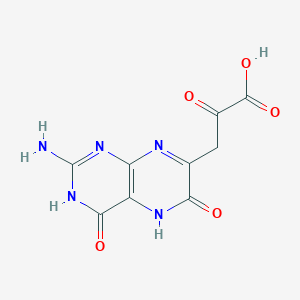
2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid is a complex organic compound with significant importance in various scientific fields It is characterized by its unique structure, which includes a pteridine ring system fused with a pyruvic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine derivatives with pyruvic acid under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including as an enzyme inhibitor or drug precursor.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing metabolic processes and biochemical reactions. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl: Shares a similar pteridine ring structure but differs in functional groups and reactivity.
2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl methyl ester: Another related compound with a methyl ester group, affecting its solubility and reactivity.
Uniqueness
2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
6127-70-4 |
|---|---|
Molecular Formula |
C9H7N5O5 |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7N5O5/c10-9-13-5-4(7(17)14-9)12-6(16)2(11-5)1-3(15)8(18)19/h1H2,(H,12,16)(H,18,19)(H3,10,11,13,14,17) |
InChI Key |
LQGDIYYBSGTSQV-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC2=C(C(=O)NC(=N2)N)NC1=O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



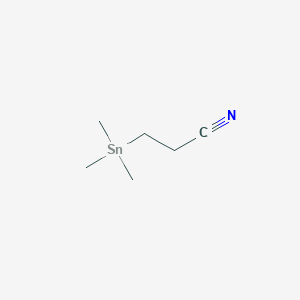

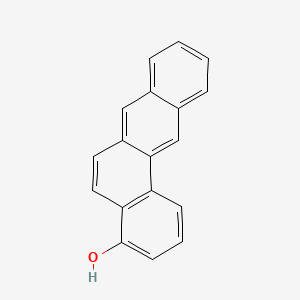
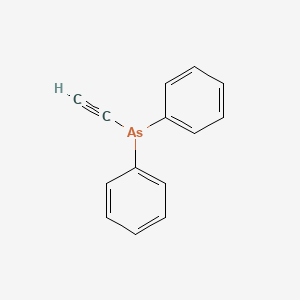
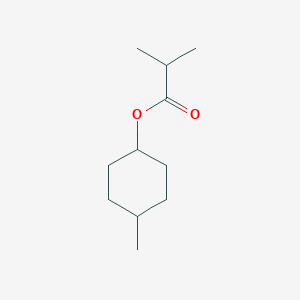
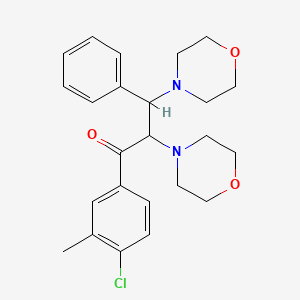
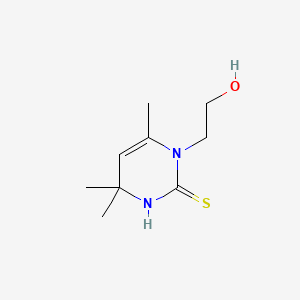

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
